molecular formula C23H30N2O3 B244753 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

Cat. No.: B244753
M. Wt: 382.5 g/mol
InChI Key: YQERBOXQFUDIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The phenoxy intermediate can be synthesized through the reaction of 4-(butan-2-yl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form the corresponding phenoxy chloride. This intermediate is then reacted with 4-(morpholin-4-ylmethyl)aniline in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenoxy or morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and morpholine groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The acetamide moiety can also participate in binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
  • 2-[4-(ethyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
  • 2-[4-(propyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Uniqueness

2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C23H30N2O3/c1-3-18(2)20-6-10-22(11-7-20)28-17-23(26)24-21-8-4-19(5-9-21)16-25-12-14-27-15-13-25/h4-11,18H,3,12-17H2,1-2H3,(H,24,26)

InChI Key

YQERBOXQFUDIAV-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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